Home > Products > Building Blocks P5889 > N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide
N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide - 1443139-14-7

N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide

Catalog Number: EVT-269760
CAS Number: 1443139-14-7
Molecular Formula: C19H17BrN2O2
Molecular Weight: 385.261
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK124576A is a bioactive chemical.
Overview

N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)-acetamide, also known as GSK124576A, is a compound belonging to the class of 2-(quinolin-4-yloxy)acetamides. This class has garnered attention for its potential as an inhibitor of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound is characterized by its unique molecular structure, which combines a benzyl group with a quinoline derivative, specifically modified with a bromo and methyl substituent.

Source and Classification

N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)-acetamide is classified under the chemical category of quinoline derivatives. It has been identified in various studies as having significant antibacterial properties, particularly against drug-susceptible strains of Mycobacterium tuberculosis . The compound's IUPAC name reflects its structural components, indicating the presence of a benzyl moiety and a quinoline-derived oxy-acetamide group.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)-acetamide involves multiple steps:

  1. Preparation of 2-bromo-N-arylacetamides: This is achieved through the acylation of substituted anilines with bromoacetyl chloride in the presence of 4-dimethylaminopyridine as a catalyst. This step yields various substituted 2-bromo-N-arylacetamides.
  2. O-Alkylation Reaction: The next step involves the O-alkylation of 4-hydroxyquinolines with the previously synthesized 2-bromo-N-arylacetamides. This reaction is facilitated by potassium carbonate in N,N-dimethylformamide as the solvent, typically conducted at room temperature for about 16 hours .
  3. Final Product Isolation: The resulting compounds are purified using standard techniques such as chromatography, yielding products with purity levels exceeding 98% .

These synthetic pathways are advantageous due to their relatively high yields (32–98%) and the accessibility of starting materials.

Molecular Structure Analysis

Structure and Data

The molecular formula for N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)-acetamide is C₁₈H₁₈BrN₃O₂, with a molecular weight of approximately 385.26 g/mol. The structure features:

  • A benzyl group attached to the nitrogen atom.
  • A quinoline ring system that includes a bromo substituent at position six and a methyl group at position two.
  • An acetamide functional group linked through an ether bond to the quinoline structure.

Spectroscopic data confirm the proposed structure through techniques such as nuclear magnetic resonance (NMR) and X-ray diffraction analysis .

Chemical Reactions Analysis

Reactions and Technical Details

N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)-acetamide exhibits significant reactivity due to its functional groups. Notably, it has demonstrated:

  • Inhibition of Mycobacterium tuberculosis: The compound has been shown to inhibit bacterial growth effectively, making it a candidate for further development in tuberculosis treatment .
  • Potential for Structural Modifications: The presence of reactive sites allows for further derivatization, which could enhance its pharmacological properties or alter its bioavailability.
Mechanism of Action

Process and Data

The mechanism by which N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)-acetamide exerts its antibacterial effects involves:

  1. Targeting Bacterial Enzymes: It likely interacts with specific bacterial enzymes critical for cell wall synthesis or metabolic processes in Mycobacterium tuberculosis.
  2. Inducing Apoptosis in Bacterial Cells: Similar compounds have been shown to induce apoptosis-like processes in bacterial cells, leading to cell death.
  3. Selectivity and Efficacy: The selectivity index observed in studies indicates that this compound can effectively target pathogenic cells while maintaining low toxicity to human cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)-acetamide possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white solid.
  • Solubility: Exhibits limited solubility in water but may be soluble in organic solvents like dimethyl sulfoxide.
  • Stability: Maintains stability under standard laboratory conditions but may require careful handling due to its reactivity .

Relevant data regarding its pharmacokinetics indicate that it has low gastrointestinal absorption but can penetrate biological membranes effectively under certain conditions .

Applications

Scientific Uses

N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)-acetamide is primarily researched for its potential applications in:

  1. Antibacterial Drug Development: Its efficacy against Mycobacterium tuberculosis positions it as a promising candidate for new tuberculosis therapies.
  2. Pharmaceutical Research: Ongoing studies aim to explore its structural modifications to enhance activity against resistant strains or improve pharmacokinetic profiles.
  3. Biological Assays: Used in laboratory settings to evaluate antibacterial activity and mechanisms of action against various pathogens .
Introduction to Quinoline-Based Acetamide Derivatives

Quinoline-based acetamide derivatives represent a structurally diverse class of bioactive molecules with significant therapeutic potential. Among these, N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)acetamide (CAS#: 1443139-14-7; Molecular Formula: C₁₉H₁₇BrN₂O₂; Molecular Weight: 385.26 g/mol) has emerged as a lead compound in antimycobacterial research [1] [2]. Characterized by a quinoline core substituted with a bromo group at C6, a methyl group at C2, and an N-benzylacetamide moiety linked via an ether bridge at C4, this compound exemplifies strategic bioactivity optimization through rational structural modifications. Its crystalline solid form exhibits predicted physicochemical properties including a density of 1.411 g/cm³ and pKa of 13.95, indicating moderate stability under physiological conditions [1] [5].

Structural Classification of 2-(Quinolin-4-yloxy)acetamides

The 2-(quinolin-4-yloxy)acetamide class features a conserved pharmacophore where the quinoline oxygen at C4 is bridged to an acetamide group via an ether linkage. This scaffold permits three key modification sites that govern bioactivity:

  • Quinoline core substitutions: Electron-withdrawing/-donating groups at C6/C2 positions
  • Acetamide nitrogen substitutions: Arylalkyl groups (e.g., benzyl) or heterocyclic rings
  • Linker modifications: Ethylene bridges or bioisosteric replacements

Table 1: Structural Diversity in 2-(Quinolin-4-yloxy)acetamide Derivatives

Quinoline PositionCommon SubstituentsBiological Impact
C2Methyl, ethyl, halogenEnhanced target affinity & metabolic stability
C6Bromo, chloro, nitroImproved bacterial penetration & binding specificity
C4-Oxygen linkerAcetamide, propanamideOptimized solubility & pharmacokinetics
N-Acetamide moietyBenzyl, phenethyl, substituted arylModulated cytotoxicity & membrane interaction

The N-benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)acetamide exemplifies optimal C6 bromo and C2 methyl substitution, which synergistically enhance antimycobacterial potency while minimizing mammalian cytotoxicity [2] [6]. Molecular docking reveals this configuration maximizes interactions with Mycobacterium tuberculosis catalase-peroxidase (KatG) through halogen bonding (bromo) and hydrophobic contacts (methyl) [6].

Historical Development of Antimycobacterial Quinoline Pharmacophores

Quinoline antimycobacterials evolved through three generations:

  • First-generation (1950s-1980s): Repurposed antimalarial quinolines (e.g., chloroquine) with modest activity against M. tuberculosis but high cytotoxicity.
  • Second-generation (1990s-2000s): Fluoroquinolone antibiotics (e.g., ciprofloxacin) incorporating quinoline motifs, showing improved potency yet limited efficacy against dormant bacilli.
  • Third-generation (2010s-present): Target-specific 4-oxyacetamide quinolines designed to overcome drug resistance. The discovery of N-benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)acetamide emerged from systematic optimization of early leads like N-benzyl-2-(quinolin-4-yloxy)acetamide (MIC: >10 μM) [2].

Table 2: Milestones in Quinoline Antimycobacterial Development

YearDevelopmentSignificance
2011Crystal structures of quinoline-acetamide metal complexesRevealed copper(II) coordination potential for targeted delivery [7]
2017QSAR models of 21 acetamide-quinoline analoguesEstablished bromo/methyl groups as key efficacy predictors [6]
2019Synthesis of GSK124576A derivativesDemonstrated 0.05 μM MIC against MDR-TB strains [2]
2021ADMET computational screeningValidated low drug-drug interaction risk for benzylacetamide quinolines [6]

This evolution culminated in the identification of the 6-bromo-2-methyl motif as critical for penetrating macrophage-resident bacilli – a breakthrough enabling intracellular eradication comparable to rifampin [2].

Role of Bromine and Methyl Substituents in Bioactivity Optimization

The C6 bromo and C2 methyl substituents confer three key pharmacological advantages:

Bromine’s Electronic Effects:

  • Halogen bonding with KatG active site residues (His270, Asp381), enhancing binding by 3.2 kcal/mol vs. chloro analogues [6]
  • Increased membrane permeability (LogP: 3.1) due to moderate lipophilicity
  • Resistance mitigation through novel target engagement (MIC vs. XDR-TB: 0.12 μM) [2]

Methyl’s Steric Contributions:

  • Metabolic stabilization by shielding C2-C3 bond from cytochrome P450 oxidation
  • Reduced hERG channel affinity (validated in zebrafish cardiotoxicity assays) [2]
  • Complementary hydrophobic pocket occupation in mycobacterial enzyme catalytic clefts

Table 3: Impact of Substituents on Antimycobacterial Activity

DerivativeC6 SubstituentC2 SubstituentMIC (μM vs. H37Rv)Vero Cell IC₅₀ (μM)
UnsubstitutedHH8.7 ± 0.942.3 ± 3.1
Mono-methylHCH₃1.5 ± 0.2≥50
Mono-bromoBrH0.7 ± 0.1≥50
6-Br/2-MeBrCH₃0.05 ± 0.01≥50

QSAR analyses confirm bromo/methyl combination lowers energy barriers for target penetration (descriptor: polar surface area = 45.2 Ų) while maintaining optimal solubility (predicted LogS: -4.1) [6]. Nevertheless, aqueous solubility remains a challenge (0.12 mg/mL in PBS), driving current formulation research using lipid nanoparticles and cyclodextrin complexes [2].

Properties

CAS Number

1443139-14-7

Product Name

N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide

IUPAC Name

N-benzyl-2-(6-bromo-2-methylquinolin-4-yl)oxyacetamide

Molecular Formula

C19H17BrN2O2

Molecular Weight

385.261

InChI

InChI=1S/C19H17BrN2O2/c1-13-9-18(16-10-15(20)7-8-17(16)22-13)24-12-19(23)21-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,23)

InChI Key

AYMPBNKUIKAENG-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)OCC(=O)NCC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

GSK124576A; GSK-124576A; GSK 124576A.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.